![molecular formula C19H21NO3 B268489 2-(4-methylphenoxy)-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide](/img/structure/B268489.png)
2-(4-methylphenoxy)-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide
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Overview
Description
2-(4-methylphenoxy)-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as MPMPA and is a derivative of the acetamide family.
Mechanism of Action
The mechanism of action of MPMPA is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are responsible for inflammation and pain. MPMPA has also been shown to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain, appetite, and mood.
Biochemical and Physiological Effects:
MPMPA has been shown to have a range of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to have antitumor activity in various cancer cell lines. In addition, MPMPA has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using MPMPA in lab experiments is its relatively simple synthesis method. It is also a stable compound that can be easily purified and stored. However, one limitation of using MPMPA in lab experiments is its limited solubility in water, which can make it difficult to use in certain assays and experiments.
Future Directions
There are several future directions for research on MPMPA. One area of interest is the development of new synthetic methods for MPMPA and its derivatives. Another area of interest is the investigation of MPMPA's effects on other targets in the body, such as ion channels and transporters. Additionally, there is potential for MPMPA to be used in the development of new materials with unique properties, such as conductive polymers and liquid crystals. Further research is needed to fully understand the potential applications of MPMPA in these areas.
Synthesis Methods
The synthesis of MPMPA involves the reaction between 4-methylphenol, 2-(2-methylprop-2-en-1-yl)oxyphenol, and acetic anhydride. The resulting product is then purified through recrystallization. This synthesis method has been widely used in the production of MPMPA due to its simplicity and efficiency.
Scientific Research Applications
MPMPA has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, MPMPA has been investigated for its anti-inflammatory and analgesic properties. It has also shown potential as an antitumor agent in cancer treatment. In pharmacology, MPMPA has been studied for its effects on the central nervous system and its potential as a therapeutic agent for neurological disorders. In material science, MPMPA has been investigated for its use in the synthesis of new materials with unique properties.
properties
Product Name |
2-(4-methylphenoxy)-N-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}acetamide |
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Molecular Formula |
C19H21NO3 |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-(4-methylphenoxy)-N-[2-(2-methylprop-2-enoxy)phenyl]acetamide |
InChI |
InChI=1S/C19H21NO3/c1-14(2)12-23-18-7-5-4-6-17(18)20-19(21)13-22-16-10-8-15(3)9-11-16/h4-11H,1,12-13H2,2-3H3,(H,20,21) |
InChI Key |
JLAXERKUAKZTPC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OCC(=C)C |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2OCC(=C)C |
Origin of Product |
United States |
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